molecular formula C7H5FN2O B3089159 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1190310-68-9

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No.: B3089159
CAS No.: 1190310-68-9
M. Wt: 152.13 g/mol
InChI Key: YVGMRSFTRRCISC-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a fluorinated pyrrolopyridine derivative of high interest in medicinal chemistry and drug discovery. The incorporation of a fluorine atom onto the fused bicyclic heteroaromatic scaffold can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity, making it a valuable building block for the synthesis of more complex active compounds . As a key synthetic intermediate, this compound is primarily utilized in research focused on kinase inhibitor profiling and the development of targeted cancer therapies . The structure features a lactam (2-one), which provides a handle for further functionalization and can contribute to forming critical hydrogen bonds within a biological target's binding pocket. Researchers employ this compound in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to generate diverse compound libraries for biological screening . All products are intended for Research Use Only and are not to be used for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMRSFTRRCISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2NC1=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222811
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190310-68-9
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves a multi-step process. One common method starts with the chlorination of a precursor compound, followed by condensation and reductive cyclization. For example, the synthesis may begin with the chlorination of 3-bromo-2-chloro-4-methyl-5-nitropyridine using phosphorus oxychloride (POCl3) at elevated temperatures. The resulting intermediate is then subjected to condensation with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent reductive cyclization using iron and acetic acid (AcOH) to form the pyrrolo[2,3-c]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).

    Biology: In biological studies, the compound has been used to inhibit the proliferation of cancer cells and induce apoptosis.

    Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. In the context of cancer therapy, the compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, it prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s ability to inhibit cell migration and invasion further contributes to its anti-cancer effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of Pyrrolo-pyridinones

Compound Name Substituent(s) Position Molecular Weight Key Properties/Applications References
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one F 4 166.12 g/mol Bioisostere potential; discontinued
4-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Br 4 227.01 g/mol Higher lipophilicity; CCS: 140.2 Ų (M+H)+
5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one Cl 5 182.59 g/mol Cytotoxicity potential (inferred)
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one 2×Br 3 315.89 g/mol Precursor to antiviral agents

Substituent Impact :

  • Fluorine : Enhances electronegativity, improves metabolic stability, and reduces steric bulk compared to Br/Cl .
  • Bromine’s larger atomic radius may enhance halogen bonding in target interactions .

Physicochemical and Spectral Properties

  • Melting Points : Fluorinated derivatives generally exhibit lower melting points than halogenated analogues due to reduced symmetry. For example, a related pyrrolo-pyrimidine (4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) has a planar structure with strong hydrogen bonding, contributing to higher thermal stability .
  • Collision Cross-Section (CCS) : The 4-bromo analogue shows CCS values of 140.2 Ų (M+H)+, useful for LC-MS characterization . Fluorinated compounds may exhibit distinct fragmentation patterns due to fluorine’s inductive effects.

Biological Activity

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic organic compound characterized by a unique structure that includes a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 4-position. Its molecular formula is C₇H₅FN₂O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, synthesis methods, and potential applications in drug development.

The compound exhibits significant chemical reactivity attributed to its functional groups. The presence of both nitrogen and oxygen heteroatoms enhances its potential as a building block for various pharmaceutical agents. The molecular weight is approximately 152.13 g/mol, and it has been synthesized through various methods, including cyclization reactions and regioselective fluorination techniques .

Inhibition of Focal Adhesion Kinase (FAK)

Research indicates that this compound acts as an inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and proliferation. FAK is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion and motility. Inhibition of FAK can lead to reduced tumor growth and metastasis .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various human tumor cell lines. The compound's structural modifications have been explored to enhance its efficacy and selectivity against cancer cells .

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Cyclization Reactions : These involve the formation of the pyrrolo-pyridine structure through cyclization of appropriate precursors.
  • Regioselective Fluorination : Techniques such as the Balz-Schiemann reaction or lithium-halogen exchange have been employed to introduce the fluorine atom selectively .

Case Studies

A study highlighted the synthesis of various derivatives of this compound, which were evaluated for their biological activities. The derivatives showed varying degrees of potency in inhibiting cancer cell lines, with some achieving nanomolar-level inhibitory activity against specific targets .

Compound Activity (EC50) Notes
This compound0.064 µMPotent against cancer cells
Derivative A0.048 µMImproved solubility
Derivative B0.010 µMEnhanced activity compared to parent compound

Potential Applications

The unique properties of this compound suggest several potential applications:

  • Drug Development : As a lead compound for designing new anticancer therapeutics.
  • Functional Materials : Its structural characteristics may allow for applications in developing novel materials with specific functionalities .

Q & A

Q. What are the common synthetic routes for preparing 4-fluoro-substituted pyrrolo[2,3-c]pyridinone derivatives?

  • Methodological Answer: Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®. For example, in analogous pyrrolo[2,3-b]pyridine systems, fluorination at position 3 was performed by reacting the parent compound with Selectfluor® in acetonitrile/ethanol under reflux (70°C, 16 hours), followed by column chromatography (DCM/EA gradient) for purification . Adapting this method, the fluorination of pyrrolo[2,3-c]pyridinone would require optimization of reaction conditions (solvent, temperature) and regioselectivity analysis via 19F^{19}\text{F}-NMR.

Q. How can the purity and structural integrity of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one be confirmed post-synthesis?

  • Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H^{1}\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) are critical. For instance, 19F^{19}\text{F}-NMR at 282 MHz confirmed fluorination in a pyrrolo[2,3-b]pyridine derivative (δ = -172.74 ppm) . HRMS (ESI) should match the calculated exact mass (e.g., [M+H]+^+ with <5 ppm error). Purity can be validated via HPLC (>95%) and silica gel column chromatography using DCM/EA or hexane/EtOAc systems .

Advanced Research Questions

Q. What strategies enable regioselective fluorination at the 4-position of pyrrolo[2,3-c]pyridinone scaffolds?

  • Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., sulfonyl, acetyl) may enhance selectivity. For example, fluorination of 3-substituted pyrrolo[2,3-b]pyridines with Selectfluor® showed preferential fluorination at electron-rich positions . Experimental validation via 19F^{19}\text{F}-NMR and X-ray crystallography (as in for chloro analogs) is essential .

Q. How can rhodium-catalyzed 1,4-additions be applied to functionalize 4-fluoro-pyrrolo[2,3-c]pyridinone derivatives?

  • Methodological Answer: Rhodium catalysts (e.g., [Rh(cod)Cl]2_2) enable asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated lactams. For 3-benzylidene-pyrrolo[2,3-b]pyridinones, reactions in THF/H2_2O (1:1) at 60°C with chiral ligands (e.g., BINAP) achieved enantioselectivity (up to 90% ee) . Adapting this to 4-fluoro derivatives requires testing fluorinated substrates for electronic effects on catalytic efficiency.

Q. What challenges arise in achieving high enantiomeric purity during asymmetric synthesis of fluorinated pyrrolo[2,3-c]pyridinones?

  • Methodological Answer: Fluorine’s electronegativity can disrupt catalyst-substrate interactions. Chiral ligands (e.g., Josiphos, BINAP derivatives) must be screened to optimize stereocontrol. For example, rhodium-catalyzed additions to pyrrolo[2,3-b]pyridinones required ligand tuning to mitigate fluorine-induced steric hindrance . Chiral HPLC (e.g., Daicel columns) and 19F^{19}\text{F}-NMR with chiral shift reagents validate enantiopurity .

Q. How can ring-expansion reactions modify the core structure of 4-fluoro-pyrrolo[2,3-c]pyridinone?

  • Methodological Answer: Microwave-assisted azide cycloaddition with 3-substituted pyrrolo[2,3-b]pyridinones (using NaN3_3/TMSN3_3) yielded naphthyridinones via [3+2] cycloaddition and ring expansion . For 4-fluoro analogs, reaction conditions (temperature, solvent polarity) must be optimized to balance fluorinated substrate stability and reactivity. HRMS and 15N^{15}\text{N}-NMR track nitrogen incorporation .

Q. What analytical techniques resolve contradictions in spectral data for fluorinated pyrrolo[2,3-c]pyridinones?

  • Methodological Answer: Conflicting 1H^{1}\text{H}-NMR signals (e.g., NH proton broadening due to fluorine coupling) can be resolved via 1H^{1}\text{H}-19F^{19}\text{F} HOESY or 2D NMR (HSQC, HMBC) to assign connectivity. For crystalline derivatives, X-ray diffraction (as in for chloro analogs) provides unambiguous structural confirmation . Discrepancies in HRMS data (e.g., isotope patterns for Cl vs. F) require recalibration with internal standards .

Q. How do reaction conditions influence fluorination regioselectivity and yield in pyrrolo[2,3-c]pyridinone systems?

  • Methodological Answer: Solvent polarity (acetonitrile vs. DMF) and temperature significantly impact fluorination. In pyrrolo[2,3-b]pyridines, acetonitrile/ethanol at 70°C gave 29% yield, while DMF at 100°C improved reactivity but risked decomposition . Design of Experiments (DoE) can optimize parameters (e.g., reagent stoichiometry, time) for 4-fluoro derivatives. LC-MS monitoring identifies intermediates and byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Reactant of Route 2
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4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.